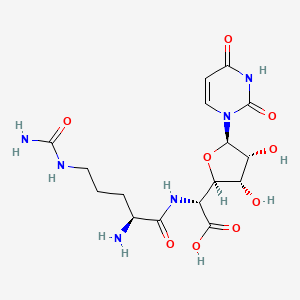
1-(5'-(L-Citrullyamino)-5'-deoxy-alpha-L-talofuranosyluronic acid)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the sugar moiety and the amino acid derivative. The sugar moiety, alpha-L-talofuranosyluronic acid, can be synthesized from L-talose through a series of oxidation and protection-deprotection steps. The L-citrullyamino group is introduced via a coupling reaction with L-citrulline.
The final step involves the coupling of the modified sugar with uracil. This is typically achieved through a glycosylation reaction, where the sugar moiety is activated and then reacted with uracil under acidic or basic conditions, depending on the specific protecting groups used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: The compound can be reduced to modify the uronic acid group or the uracil base.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different uronic acid derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It may have therapeutic potential due to its ability to interact with biological molecules and pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.
作用机制
The mechanism of action of 1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil involves its interaction with various molecular targets. The uracil base can interact with nucleic acids, potentially affecting DNA and RNA processes. The L-citrullyamino group can participate in biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s overall structure allows it to engage in multiple interactions, making it a versatile molecule in biological systems.
相似化合物的比较
Similar Compounds
L-Citrulline: An amino acid involved in the urea cycle, known for its role in nitric oxide production and vasodilation.
Uracil: A nucleobase found in RNA, essential for genetic coding and protein synthesis.
Alpha-L-talofuranosyluronic acid:
Uniqueness
1-(5’-(L-Citrullyamino)-5’-deoxy-alpha-L-talofuranosyluronic acid)uracil is unique due to its combination of these components, which allows it to participate in a wide range of chemical and biological processes. Its structure provides a unique platform for studying interactions between amino acids, sugars, and nucleobases, making it a valuable compound for research and development.
属性
CAS 编号 |
93806-81-6 |
|---|---|
分子式 |
C16H24N6O9 |
分子量 |
444.40 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8+,9-,10+,11+,13+/m0/s1 |
InChI 键 |
CBYNLXDCLVCZJB-LKSFVTHDSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


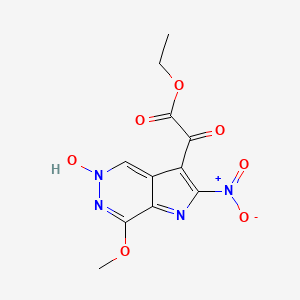
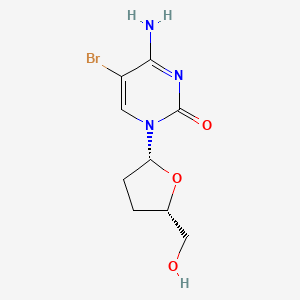
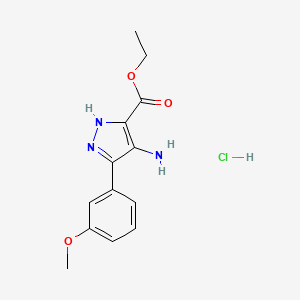
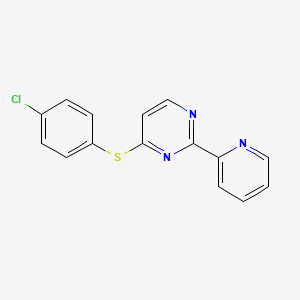
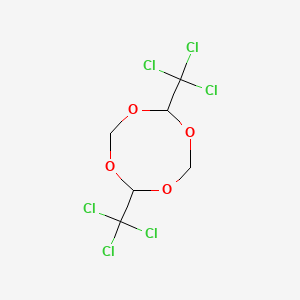
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
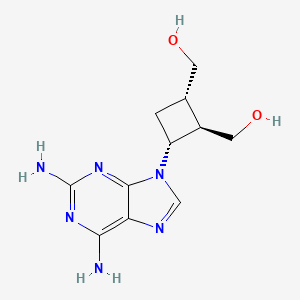
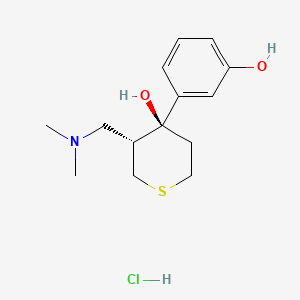
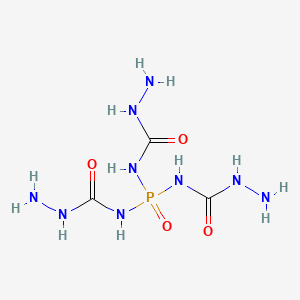
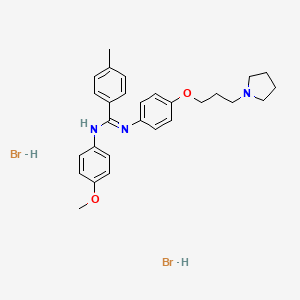
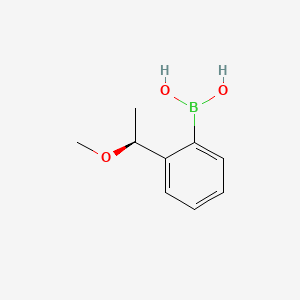


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
